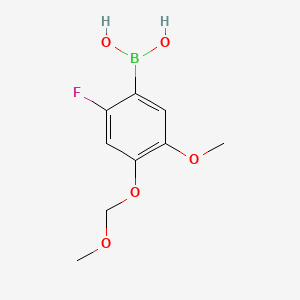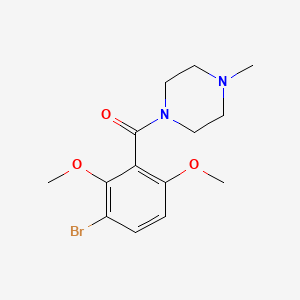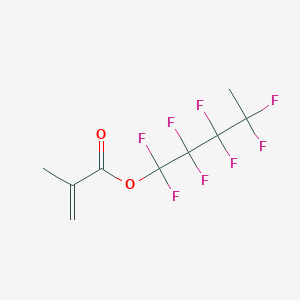
Octafluoro pentyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluoro pentyl methacrylate is an organic compound with the chemical formula C9H8F8O2. It is a colorless liquid known for its unique properties, including high thermal stability and resistance to chemicals. This compound is widely used in various industrial applications, particularly in the production of coatings, adhesives, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octafluoro pentyl methacrylate typically involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate, using sodium octafluoropentanoate as the fluorine source . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced through chemical synthesis methods that involve the use of specialized equipment to handle the reactive fluorine compounds. The process is optimized to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Octafluoro pentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated using free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Substitution: Requires reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products:
Polymers: Used in coatings and adhesives for their hydrophobic properties.
Substituted Derivatives: Used in specialized chemical applications.
Scientific Research Applications
Octafluoro pentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of hydrophobic polymers and copolymers.
Biology: Applied in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its stability and compatibility.
Industry: Utilized in the production of protective coatings, electronic materials, and construction materials.
Mechanism of Action
The mechanism by which octafluoro pentyl methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The fluorine atoms in the compound provide high resistance to degradation and chemical attack, making it an ideal candidate for applications requiring durability and longevity . The molecular targets and pathways involved include the interaction with other monomers and the formation of cross-linked polymer networks .
Comparison with Similar Compounds
- Trifluoroethyl acrylate
- Hexafluorobutyl methacrylate
- Perfluorooctyl methacrylate
Comparison: Octafluoro pentyl methacrylate stands out due to its higher fluorine content, which imparts superior hydrophobicity and chemical resistance compared to its counterparts . This makes it particularly valuable in applications where extreme conditions are encountered .
Properties
Molecular Formula |
C9H8F8O2 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H8F8O2/c1-4(2)5(18)19-9(16,17)8(14,15)7(12,13)6(3,10)11/h1H2,2-3H3 |
InChI Key |
GPCZEOUCNJCDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C(C(C(C)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


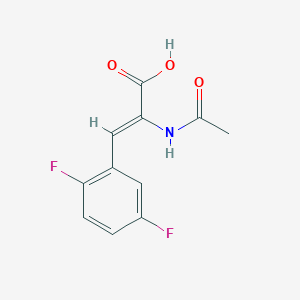
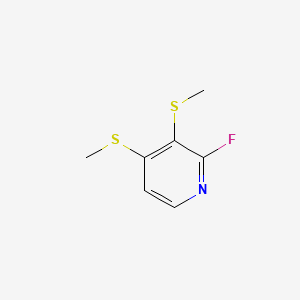
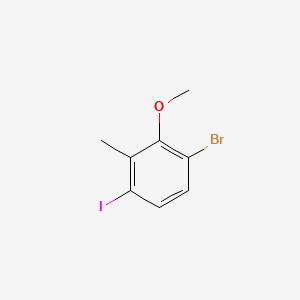
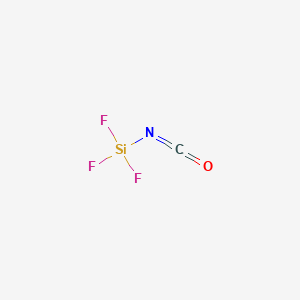
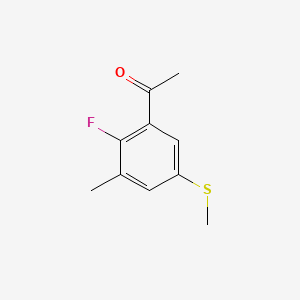
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
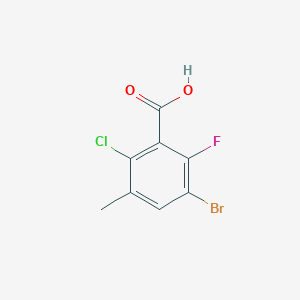
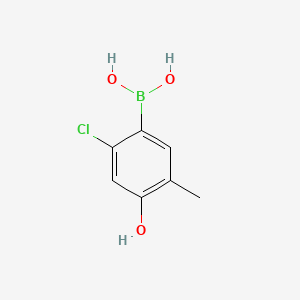
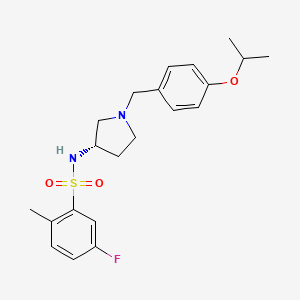
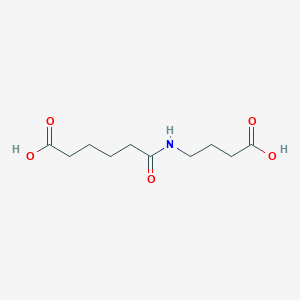

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
